molecular formula C12H19NO3S B602902 S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido CAS No. 1156259-52-7

S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido

Cat. No.: B602902
CAS No.: 1156259-52-7
M. Wt: 257.35g/mol
InChI Key: URBDQDINZZTOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido is an organic compound with the molecular formula C12H19NO3S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxymethyl and propyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Formation of N-[1-(carboxymethyl)propyl]-2,4-dimethylbenzenesulfonamide.

    Reduction: Formation of N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzeneamine
  • N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonic acid
  • N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonyl chloride

Uniqueness

S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

1156259-52-7

Molecular Formula

C12H19NO3S

Molecular Weight

257.35g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-4-11(8-14)13-17(15,16)12-6-5-9(2)7-10(12)3/h5-7,11,13-14H,4,8H2,1-3H3

InChI Key

URBDQDINZZTOLV-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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